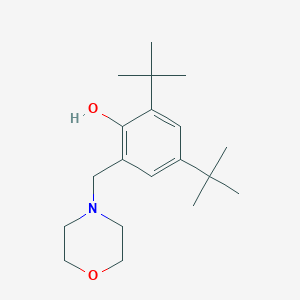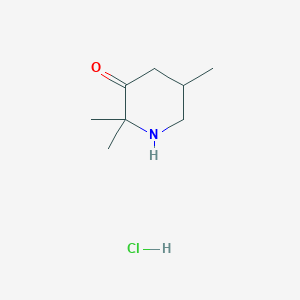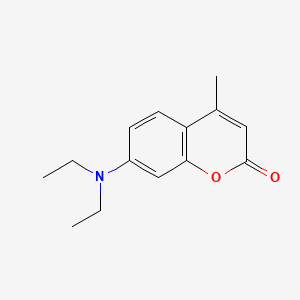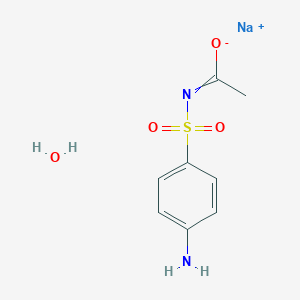
2,4-Diaminomesitylene
説明
2,4-Diaminomesitylene, also known as 2,4,6-trimethylbenzene-1,3-diamine, is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 g/mol . The compound is almost planar .
Synthesis Analysis
The synthesis of 2,4-Diaminomesitylene has been reported in the context of creating mixed-matrix membranes (MMMs). In one study, nanoplates were incorporated and aligned in the 4,4′- (hexafluoroisopropylidene) diphthalic anhydride-2,4-diaminomesitylene (6FDA-DAM) polymer matrix under shear force . Another study reported the oxidative carbonylation of toluene-2,4-diamine (TDA) with methyl formate (MF), which can be produced from CO2 .Molecular Structure Analysis
The molecular structure of 2,4-Diaminomesitylene is characterized by a 2D structure and a 3D conformer . The crystal structure of the compound has been studied, with the Hermann-Mauguin space group symbol being P 1 21/c 1 .Chemical Reactions Analysis
The oxidative carbonylation of toluene-2,4-diamine (TDA) with methyl formate (MF), which can be produced from CO2, provides a possible route for the non-phosgene production of isocyanate precursors . This reaction leads to the target product toluene-2,4-dicarbamate (TDC) and several side products .科学的研究の応用
Polyurethane Elastomers : 2,4-Diamino3,5-dimethylthiochlorobenzene (TX-2), a compound structurally similar to 2,4-Diaminomesitylene, is used in preparing polyurethane(urea) elastomers. TX-2's mechanical properties are comparable to foreign counterparts like E-300, and it offers cost advantages due to its lower price (Zhan Hongwe, 2013).
Supramolecular Hydrogen-Bonding Networks : Research on 1-(diaminomethylene)thiouron-1-ium 4-hydroxybenzenesulfonate, a compound related to 2,4-Diaminomesitylene, highlights its role in forming supramolecular hydrogen-bonding networks, which are significant in crystal engineering and material science (G. Perpétuo et al., 2015).
Gas Purification : In the context of natural gas purification, 2,4-diamino mesitylene (DAM)-based polyamide–imides show high permeability and selectivity for CO2 and H2S. This makes them suitable for applications in gas separation technologies (J. Vaughn & W. J. Koros, 2012).
Organic Synthesis : Compounds like 2,4-Diaminotoluene are employed in the synthesis of industrial dyes and as intermediates in the production of polyurethane foams. Their characteristics have been studied through high-performance liquid chromatography (P. Unger & M. Friedman, 1979).
Sensing Applications : Tetraphenylethene-based luminophores, including derivatives of 2,4-Diaminomesitylene, have been used in sensing applications. These materials show potential in detecting a range of analytes, including heavy metals, organic volatiles, and toxic gases (D. D. La et al., 2018).
Environmental Impact Studies : The effects of 2,4-Diaminotoluene on protein and carbohydrate metabolism in fish species have been studied, highlighting the environmental impact of this chemical when used as a herbicide (E. Oruç & N. Üner, 1999).
Pharmaceutical Research : Studies on L-2,4-diaminobutyric acid, a structurally related compound, have explored its effects on gamma-aminobutyric acid uptake in rat brain synaptosomes. This research is pertinent in the context of neurological disorders and drug development (J. Simon & D. Martin, 1973).
将来の方向性
The use of 2,4-Diaminomesitylene in the synthesis of mixed-matrix membranes (MMMs) shows promise for highly selective CO2/CH4 separation . The oxidative carbonylation of toluene-2,4-diamine (TDA) with methyl formate (MF) provides a possible route for the non-phosgene production of isocyanate precursors . These results encourage further investigations into the design of selective catalysts for the production of isocyanate precursors from CO2 as a C1 source .
特性
IUPAC Name |
2,4,6-trimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184994 | |
| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminomesitylene | |
CAS RN |
3102-70-3 | |
| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3102-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1Z)-N-hydroxyethanimidoyl]benzene-1,3-diol](/img/structure/B7775509.png)

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)


![Amino[(3,4-dichlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B7775548.png)





![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)

